molecular formula C24H28N4O2S B5211180 1-[(5-acetylthiophen-3-yl)methyl]-N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]piperidine-4-carboxamide

1-[(5-acetylthiophen-3-yl)methyl]-N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B5211180
M. Wt: 436.6 g/mol
InChI Key: UWDYWOUBEGNXCU-UHFFFAOYSA-N
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Description

1-[(5-acetylthiophen-3-yl)methyl]-N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a thiophene ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-acetylthiophen-3-yl)methyl]-N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyrazole intermediates, followed by their coupling with the piperidine ring.

    Thiophene Intermediate Synthesis: The thiophene ring can be synthesized through the acetylation of thiophene using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Pyrazole Intermediate Synthesis: The pyrazole ring is synthesized by reacting 3,5-dimethylpyrazole with an appropriate halogenated benzene derivative under basic conditions.

    Coupling Reaction: The final step involves coupling the thiophene and pyrazole intermediates with the piperidine ring. This is typically achieved through a nucleophilic substitution reaction, where the piperidine ring is activated with a suitable leaving group, such as a halide, and then reacted with the thiophene and pyrazole intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(5-acetylthiophen-3-yl)methyl]-N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetylthiophene moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid (nitration), halogens (halogenation), sulfuric acid (sulfonation)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro, halogenated, or sulfonated derivatives

Scientific Research Applications

1-[(5-acetylthiophen-3-yl)methyl]-N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.

    Pharmacology: It can be studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

    Biology: It can be used as a tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-[(5-acetylthiophen-3-yl)methyl]-N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies, including binding assays, enzymatic assays, and cellular studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-acetylthiophen-3-yl)methyl]-N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]piperidine-4-carboxamide
  • 1-[(5-acetylthiophen-3-yl)methyl]-N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]piperidine-4-carboxylate
  • 1-[(5-acetylthiophen-3-yl)methyl]-N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]piperidine-4-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique biological activity or physical properties compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[(5-acetylthiophen-3-yl)methyl]-N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-16-12-17(2)28(26-16)22-6-4-21(5-7-22)25-24(30)20-8-10-27(11-9-20)14-19-13-23(18(3)29)31-15-19/h4-7,12-13,15,20H,8-11,14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDYWOUBEGNXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3CCN(CC3)CC4=CSC(=C4)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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